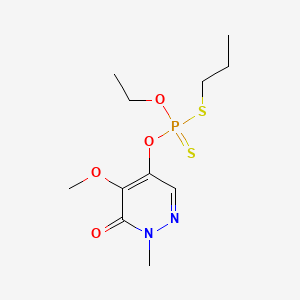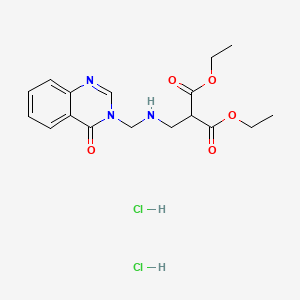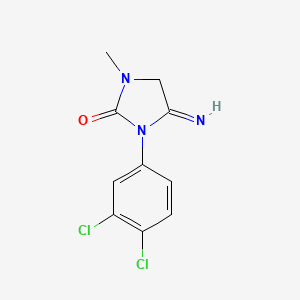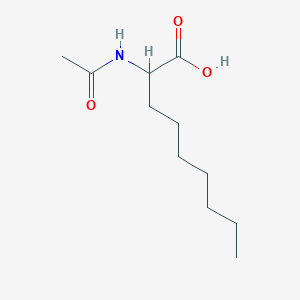![molecular formula C21H25Cl2NO2 B14444713 Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 77063-15-1](/img/structure/B14444713.png)
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is a synthetic organic compound known for its potential applications in medicinal chemistry. It is structurally characterized by a benzyl group attached to a butanoate moiety, which is further linked to a phenyl ring substituted with bis(2-chloroethyl)amino groups. This compound is of interest due to its potential biological activities and its role as a precursor in the synthesis of other pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bis(2-chloroethyl)amino groups, where nucleophiles like thiols or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
科学的研究の応用
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anticancer properties due to the presence of bis(2-chloroethyl)amino groups, which are known to alkylate DNA.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate involves the alkylation of nucleophilic sites in biological macromolecules such as DNA and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic atoms, leading to cross-linking and disruption of normal cellular functions. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Chlorambucil: A well-known anticancer drug with a similar bis(2-chloroethyl)amino group.
Melphalan: Another anticancer agent with structural similarities.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is unique due to its specific structural features, such as the benzyl ester moiety, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for selective targeting and reduced side effects makes it a compound of interest for further research and development.
特性
CAS番号 |
77063-15-1 |
|---|---|
分子式 |
C21H25Cl2NO2 |
分子量 |
394.3 g/mol |
IUPAC名 |
benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C21H25Cl2NO2/c22-13-15-24(16-14-23)20-11-9-18(10-12-20)7-4-8-21(25)26-17-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-17H2 |
InChIキー |
SEBYNSOEKHYPDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




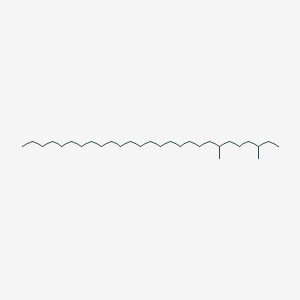

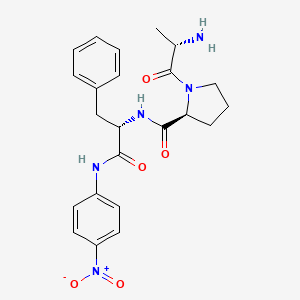
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
